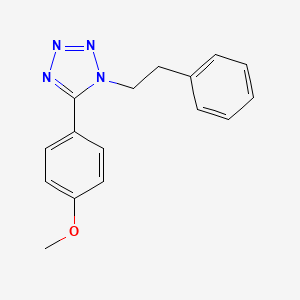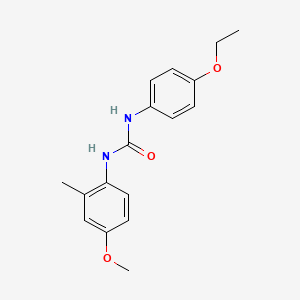![molecular formula C17H16N4OS B5727733 2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5727733.png)
2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide, also known as MPTAT, is a compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the triazole family of compounds, which are known for their wide range of biological activities. MPTAT has been shown to have a number of interesting properties that make it a promising candidate for use in various research applications.
Mechanism of Action
The mechanism of action of 2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide is not yet fully understood. However, it is believed that this compound exerts its biological effects through the inhibition of various enzymes and signaling pathways. Specifically, 2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide has been shown to inhibit the activity of several key enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide has a number of interesting biochemical and physiological effects. In addition to its anticancer and anti-inflammatory activities, this compound has been shown to have antioxidant properties. Additionally, 2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide has been shown to have a positive effect on glucose metabolism, which makes it a potential candidate for use in the treatment of diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide is its potent biological activity. This makes it a useful tool for researchers studying various biological processes. Additionally, 2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the main limitations of this compound is its low solubility in aqueous solutions. This can make it difficult to work with in certain experimental settings.
Future Directions
There are a number of interesting future directions for research on 2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide. One potential avenue of research is the development of new cancer therapies based on this compound. Additionally, researchers may explore the potential use of 2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide in the treatment of other diseases, such as diabetes and inflammatory disorders. Finally, further studies may be conducted to better understand the mechanism of action of this compound and to identify potential side effects or limitations.
Synthesis Methods
The synthesis of 2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide is a complex process that involves several steps. The first step involves the synthesis of 2-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol, which is then reacted with N-phenylacetyl chloride to yield 2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide. The overall yield of this process is relatively low, but the purity of the final product is high.
Scientific Research Applications
2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide has been studied extensively for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. 2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide has been shown to have potent anticancer activity, and it has been suggested that this compound may be useful in the development of new cancer therapies. Additionally, 2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide has been shown to have anti-inflammatory activity, which makes it a potential candidate for use in the treatment of various inflammatory diseases.
properties
IUPAC Name |
2-[[5-(2-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c1-12-7-5-6-10-14(12)16-19-17(21-20-16)23-11-15(22)18-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,18,22)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHFSZJNBSWBMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NN2)SCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-chlorobenzyl)-N-[3-(4-morpholinyl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5727664.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-methylacetamide](/img/structure/B5727671.png)

![1-[4-(methylthio)-6-(4-morpholinyl)-2-phenyl-5-pyrimidinyl]ethanone](/img/structure/B5727678.png)


![2-(2-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B5727707.png)


![4-tert-butyl-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5727732.png)

![7-[(2,5-dimethylbenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5727743.png)

![methyl {5-[(3-ethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B5727768.png)